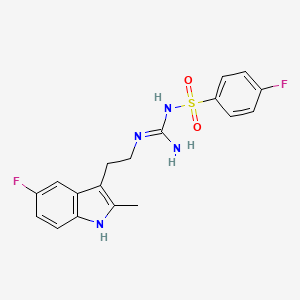

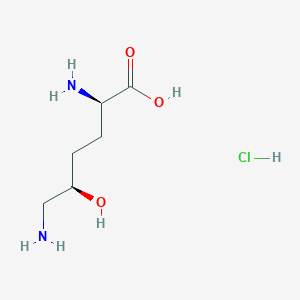

![molecular formula C17H23N3O5 B2520403 4-Methoxy-1-methyl-5-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2097931-96-7](/img/structure/B2520403.png)

4-Methoxy-1-methyl-5-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-Methoxy-1-methyl-5-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one" is a complex molecule that may be related to the piperazine class of compounds, which are known for their diverse pharmacological activities. Piperazine derivatives are often studied for their potential as ligands for various receptors, such as the 5-HT1A serotonin receptor, and can have varying affinities based on their structural modifications .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the introduction of various functional groups to the piperazine core. For instance, the addition of a methoxyphenyl group and various amide fragments can significantly influence the binding affinity to receptors such as 5-HT1A . The length of the alkyl chain and the electronic distribution within the amide region are critical factors that can be optimized for desired receptor affinity . Moreover, the introduction of cycloalkyl moieties and modifications to increase lipophilicity, such as annelation or saturation, can enhance the affinity for the target sites .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. Crystal structure studies can reveal the conformation of the piperazine ring, which often adopts a chair conformation, and the orientation of various substituents, which can influence the molecule's intermolecular interactions and stability . NMR studies, including DEPT, H-H COSY, HMQC, and HMBC, can provide complete assignments and insights into the electronic environment of the molecule .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide and methoxy groups. The reactivity sites for electrophilic and nucleophilic attacks can be predicted using computational methods such as density functional theory (DFT) calculations . These reactions can lead to the formation of intermolecular hydrogen bonds, which are crucial for crystal packing and the overall stability of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and thermal behavior, can be influenced by the nature and length of substituents attached to the piperazine core. For example, the introduction of alkyl chains of varying lengths can affect the compound's thermochemical properties, as observed in modulated differential scanning calorimetry studies . The crystal packing and supramolecular organization of these compounds are determined by a combination of hydrogen bonding, arene interactions, and alkyl chain interdigitation .

科学的研究の応用

Synthesis and Chemical Properties

- Compounds with similar structural features, such as those containing piperazine, dihydropyridinone, and methoxy groups, have been synthesized for various purposes. These include the development of novel heterocyclic compounds with potential biological activities. For example, palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been used to synthesize dihydropyridinone derivatives, highlighting the versatility of these compounds in chemical synthesis (Bacchi et al., 2005).

特性

IUPAC Name |

4-methoxy-1-methyl-5-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5/c1-18-11-12(14(24-2)10-15(18)21)16(22)19-5-7-20(8-6-19)17(23)13-4-3-9-25-13/h10-11,13H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXVTSGOQVQGMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C(=O)C3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1-methyl-5-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

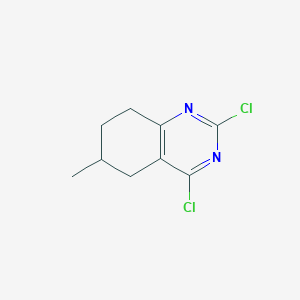

![N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2520320.png)

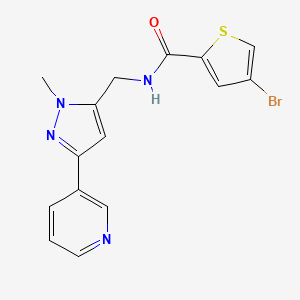

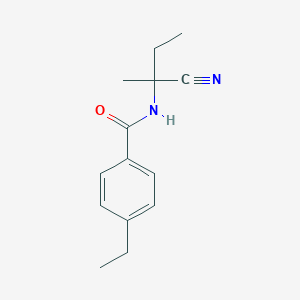

![N-(1-cyanocyclopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2520328.png)

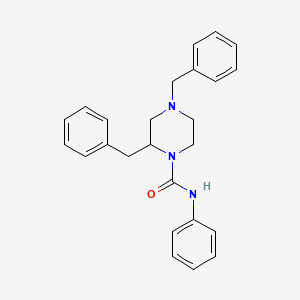

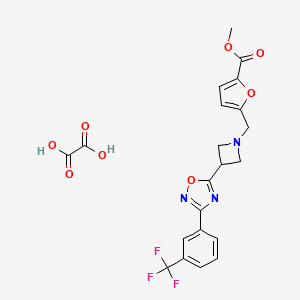

![Methyl (2R)-2-[(2-aminoacetyl)amino]pentanoate;hydrochloride](/img/structure/B2520331.png)

![Ethyl 4-[[2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2520332.png)

![5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B2520336.png)

![2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid](/img/structure/B2520337.png)

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2520339.png)